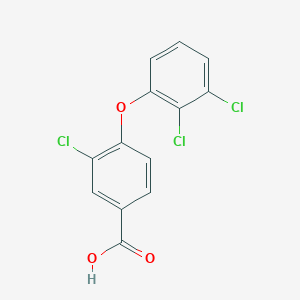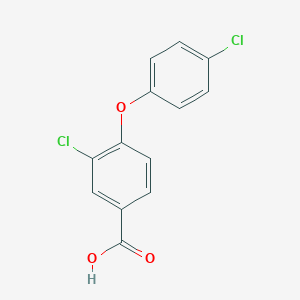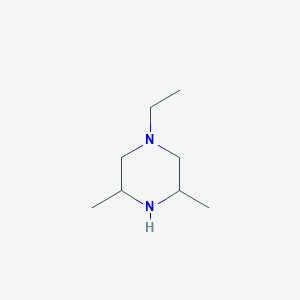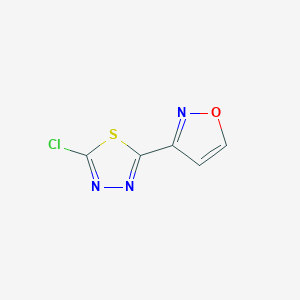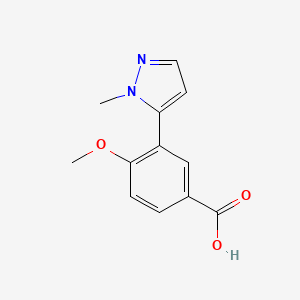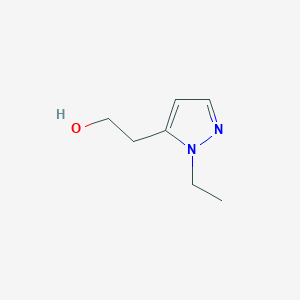
2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-ol
Vue d'ensemble
Description
2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-ol, commonly referred to as 2-EPE, is a synthetic compound that is widely used in the scientific research field. It is a member of the pyrazole family and is a versatile compound that can be used for a variety of purposes. It has been used in the synthesis of various organic compounds and as a reagent for the synthesis of various drugs. Additionally, 2-EPE has been studied for its potential applications in biochemistry and physiology, as well as its potential for use in laboratory experiments.
Applications De Recherche Scientifique
Antimicrobial Applications
Research has shown that derivatives of 1H-pyrazole, synthesized through various chemical reactions, exhibit significant antimicrobial properties. For example, certain 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives were evaluated against common pathogenic bacteria, demonstrating antibacterial activity comparable to standard drugs like Ciprofloxacin and Tetracycline (Asif et al., 2021).
Metal Complex Formation and Characterization
The structural versatility of pyrazole-based compounds allows for the formation of complex metal structures. Studies have detailed the synthesis of platinum(IV) complexes with α,ω-bis(pyrazol-1-yl) alkanediyl ligands, demonstrating their potential in material science and catalysis (Kelly et al., 2008). Another study focused on synthesizing mono- and multinuclear complexes by tailoring hydrogen bond patterns starting from a simple pyrazole-derived 1,2-amino alcohol (Seubert et al., 2011).
Catalytic Properties
Pyrazole-based compounds have shown potential as catalysts in polymerization reactions. For instance, (pyrazolylethyl-amine)zinc(II) carboxylate complexes were utilized as catalysts for the copolymerization of CO2 and cyclohexene oxide, displaying efficiency under solvent-free conditions and low CO2 pressure (Matiwane et al., 2020).
Ligand Decomposition and Complexation
Investigations into the stability and reactivity of pyrazole-based ligands have revealed interesting decomposition reactions and the formation of low-symmetry metal complexes. These findings suggest applications in designing novel coordination compounds with specific structural and functional properties (Cubanski et al., 2013).
Store-Operated Calcium Entry (SOCE) Inhibition
A study on novel series of pyrazole SKF-96365 analogues highlighted their potential as SOCE inhibitors, showing promising effects on calcium release and store-operated calcium entry in cell lines, which could be significant for various biomedical applications (Dago et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-ethylpyrazol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-9-7(4-6-10)3-5-8-9/h3,5,10H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKGKGIESGTCTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



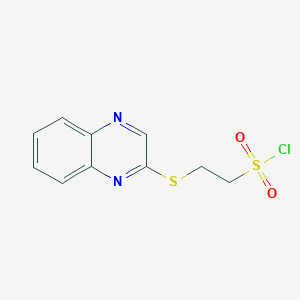

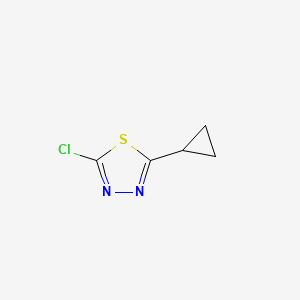
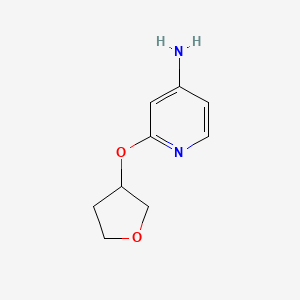
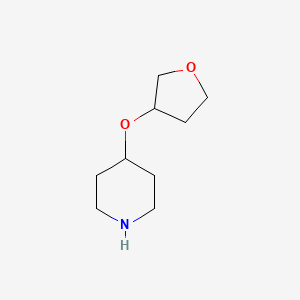


![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine](/img/structure/B1426806.png)
